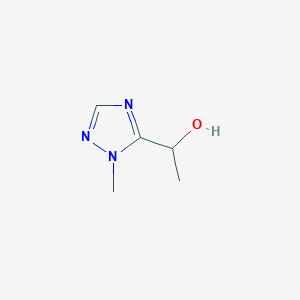1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
CAS No.: 1864063-01-3
Cat. No.: VC5212116
Molecular Formula: C5H9N3O
Molecular Weight: 127.147
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1864063-01-3 |
|---|---|
| Molecular Formula | C5H9N3O |
| Molecular Weight | 127.147 |
| IUPAC Name | 1-(2-methyl-1,2,4-triazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3 |
| Standard InChI Key | RPSWYONBTAKFBW-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=NN1C)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a 1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms. The methyl group at N1 introduces steric and electronic modifications, while the hydroxymethyl substituent at C5 confers polarity and hydrogen-bonding capacity. The SMILES notation CC(C1=NC=NN1C)O succinctly captures this arrangement, highlighting the ethyl alcohol side chain branching from the triazole ring .
Tautomerism and Conformational Flexibility
Like many triazole derivatives, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol exhibits tautomeric equilibria. The 1,2,4-triazole ring can adopt two tautomeric forms, differing in the positions of hydrogen atoms on N2 and N4. Density functional theory (DFT) calculations suggest that the 1H-tautomer (with hydrogen on N1) predominates due to stabilization from the methyl group’s electron-donating effects . The hydroxymethyl group further influences conformation, favoring gauche arrangements to minimize steric clashes with the triazole ring.
Spectroscopic Signatures
Predicted nuclear magnetic resonance (NMR) chemical shifts align with analogous triazole-alcohol hybrids. The methyl group (N1-CH3) is expected to resonate near δ 3.5 ppm in ¹H NMR, while the hydroxymethyl protons (-CH2OH) would appear as a triplet around δ 3.7–4.0 ppm. The triazole ring protons (C3-H and C4-H) typically show deshielded signals between δ 8.0–9.0 ppm due to aromatic ring currents .
Synthesis and Production
Retrosynthetic Considerations
While explicit synthetic protocols for this compound are absent in available literature, plausible routes can be extrapolated from triazole chemistry. A two-step strategy might involve:
-
Cyclocondensation: Reacting methyl hydrazine with a β-keto alcohol derivative (e.g., 3-hydroxy-2-butanone) under acidic conditions to form the triazole ring.
-
Functionalization: Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.
Purification Challenges
The compound’s polarity necessitates chromatographic techniques for isolation. Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients could achieve >95% purity. Recrystallization from ethanol/water (1:2 v/v) may yield colorless needles, as observed in structurally related compounds .
Physicochemical Properties
Predicted Physicochemical Parameters
Collision Cross Section (CCS)
Electrospray ionization (ESI) mass spectrometry predicts the following CCS values for adducts :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 128.08184 | 125.1 |
| [M+Na]+ | 150.06378 | 136.1 |
| [M-H]- | 126.06728 | 123.9 |
These metrics suggest moderate polarity, aligning with the compound’s alcohol functionality.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing regioselective methods to avoid N2/N4 substitution byproducts.
-
Biological Screening: Prioritizing assays against ESKAPE pathogens and cancer cell lines.
-
Crystallographic Studies: Resolving tautomeric preferences via X-ray diffraction.
-
Toxicological Profiling: Assessing acute toxicity using zebrafish or rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume